molecular formula C8H9BO5 B11758028 [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid

[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid

Cat. No.: B11758028
M. Wt: 195.97 g/mol
InChI Key: OSKHSVZOWVLURO-UHFFFAOYSA-N
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Description

[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid typically involves the reaction of 2-hydroxy-3-(methoxycarbonyl)phenylboronic ester with a suitable hydrolyzing agent. One common method includes the use of a mixture of tetrahydrofuran (THF) and methanol, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at room temperature and then heated to 40°C. After cooling, the mixture is acidified with hydrochloric acid to precipitate the boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale batch reactions using similar synthetic routes as described above. The choice of solvents, reagents, and reaction conditions may be optimized for scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.

    Reduction: Reduction of boronic acids can yield boranes.

    Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid in organic synthesis involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in stabilizing the transition state and facilitating the reaction .

Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

(2-hydroxy-3-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H9BO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10,12-13H,1H3

InChI Key

OSKHSVZOWVLURO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC)O)(O)O

Origin of Product

United States

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